2-(Piperidin-1-yl)benzene-1-carboximidamide
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Overview
Description
2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities . 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE has a molecular formula of C12H17N3 and a molecular weight of 203.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE typically involves the reaction of piperidine with benzene-1-carboximidamide. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of benzene-1-carboximidamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In industrial settings, the production of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its anticancer and antiviral properties.
Berberine: Exhibits antimicrobial and antidiabetic activities.
Properties
CAS No. |
1020989-88-1 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-piperidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C12H17N3/c13-12(14)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H3,13,14) |
InChI Key |
NYWTWZXGVWEUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=N)N |
Origin of Product |
United States |
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